tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate

Catalog No.
S680030
CAS No.
154026-92-3
M.F
C10H17ClO4
M. Wt
236.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate

CAS Number

154026-92-3

Product Name

tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate

IUPAC Name

tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate

Molecular Formula

C10H17ClO4

Molecular Weight

236.69 g/mol

InChI

InChI=1S/C10H17ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h8,13H,4-6H2,1-3H3/t8-/m0/s1

InChI Key

WLRFCPQXWBDLRG-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)CC(=O)CC(CCl)O

Synonyms

(5S)-6-Chloro-5-hydroxy-3-oxo-hexanoic Acid 1,1-Dimethylethyl Ester; (S)-6-Chloro-5-hydroxy-3-oxo-hexanoic Acid 1,1-Dimethylethyl Ester; (5S)-6-Chloro-5-hydroxy-3-oxohexanoic Acid tert-Butyl Ester; (5S)-6-Chloro-5-hydroxy-3-oxohexanoic Acid tert-Buty

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)CC(CCl)O

Isomeric SMILES

CC(C)(C)OC(=O)CC(=O)C[C@@H](CCl)O

Precursor in Statin Synthesis

tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate serves as a key intermediate in the synthesis of statins, a class of drugs widely used to lower low-density lipoprotein (LDL) cholesterol levels in the blood []. Statins work by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol production in the liver [].

The specific stereochemistry of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate is essential for its role in statin synthesis. The "5S" designation refers to the configuration of a specific carbon atom within the molecule, which is crucial for its subsequent interaction with enzymes involved in statin production [].

Research in New Statin Development

The development of novel statins with improved efficacy and fewer side effects is an ongoing area of research. tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate serves as a valuable starting material for the synthesis of new statin derivatives. By modifying the structure of this intermediate, researchers can explore the impact on the drug's potency, selectivity, and overall therapeutic profile [].

Studies on Chirality and Biological Activity

The specific stereochemistry of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate highlights the importance of chirality in drug development. Chirality refers to the existence of mirror-image molecules that are non-superimposable, like right and left hands. In many cases, only one enantiomer (mirror image) of a drug molecule exhibits the desired biological activity, while the other enantiomer may be inactive or even harmful [].

Tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate is a chiral organic compound with the chemical formula C10H17ClO4\text{C}_{10}\text{H}_{17}\text{ClO}_{4} and a CAS number of 154026-92-3. This compound features a tert-butyl group, a hydroxyl group, and a ketone functionality, making it a derivative of hexanoic acid. The "5S" designation indicates the specific stereochemistry at one of its carbon centers, which is crucial for its biological activity and synthetic utility. It serves as an important intermediate in the synthesis of statins, which are widely utilized for lowering low-density lipoprotein cholesterol levels in the blood .

As an impurity, tert-butyl chloro hydroxy ketone is not expected to have a specific mechanism of action within the body. The focus of research in this area is on the intended drug, rosuvastatin, which inhibits an enzyme involved in cholesterol production [].

Tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate primarily participates in reactions that are characteristic of ketones and alcohols. While specific reaction pathways involving this compound are not extensively documented, it is known to be a byproduct in the synthesis of rosuvastatin, which involves multiple steps including alkylation, cyclization, and hydrolysis . The presence of the chlorine atom and hydroxyl group allows for potential nucleophilic substitution reactions, while the ketone group can undergo various transformations such as reduction or condensation.

The biological significance of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate lies in its role as an intermediate in the production of statins, specifically targeting the enzyme HMG-CoA reductase. Statins inhibit this enzyme to reduce cholesterol synthesis in the liver, thereby effectively lowering blood cholesterol levels . The chirality of this compound is particularly important since often only one enantiomer exhibits the desired pharmacological effect while the other may be inactive or harmful.

Tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate can be synthesized through multi-step organic reactions that typically involve starting materials such as lactones and acid chlorides. The synthesis process may include:

  • Alkylation: Introducing alkyl groups to build up the carbon skeleton.
  • Cyclization: Forming cyclic structures if needed.
  • Hydrolysis: Converting esters to acids or alcohols.
  • Chlorination: Adding chlorine to specific positions on the molecule.

The precise details of these synthetic routes can vary based on desired yields and purity levels .

RosuvastatinContains similar hydroxy and keto groupsCholesterol-lowering medicationAtorvastatinSimilar statin compound with different side chainsCholesterol-lowering medicationSimvastatinAnother statin with a lactone structureCholesterol-lowering medicationLovastatinNatural product statin with similar mechanismCholesterol-lowering medication

Uniqueness: Tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate is unique due to its specific stereochemistry and functional groups that position it as an intermediate specifically for rosuvastatin synthesis, distinguishing it from other statins that may not share this exact configuration or functional arrangement .

Research indicates that tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate interacts with enzymes involved in cholesterol biosynthesis. Its structural features enable it to fit into active sites of these enzymes effectively, thus influencing their activity. Further studies are necessary to fully elucidate its interactions at the molecular level and how modifications to its structure can enhance or diminish these interactions .

XLogP3

0.9

Wikipedia

Tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate

Dates

Modify: 2023-08-15

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